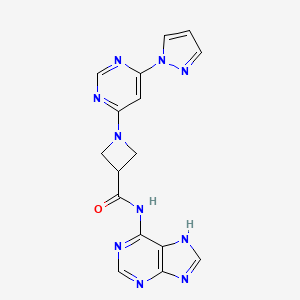![molecular formula C31H38N4 B2891469 2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305334-40-1](/img/structure/B2891469.png)
2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a pyrido[1,2-a]benzimidazole core with specific substituents, contributes to its distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step often involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrido[1,2-a]benzimidazole skeleton.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl halides and methyl halides, respectively, in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Undecylamino Group: The undecylamino group is typically introduced via nucleophilic substitution reactions, where an undecylamine reacts with a suitable leaving group on the pyrido[1,2-a]benzimidazole core.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a variety of methods, including the reaction of the corresponding amine with cyanogen bromide or through dehydration of an amide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
化学反应分析
Types of Reactions
2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines or reducing other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: This compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in diseases such as cancer or infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, given its potential interactions with various biomolecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the benzyl group, in particular, may enhance its ability to interact with certain biological targets, making it a more potent candidate in medicinal chemistry applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
2-benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4/c1-3-4-5-6-7-8-9-10-16-21-33-30-26(22-25-17-12-11-13-18-25)24(2)27(23-32)31-34-28-19-14-15-20-29(28)35(30)31/h11-15,17-20,33H,3-10,16,21-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLCOPGABDNRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)
![2-methyl-4,9-dioxo-N-[(pyridin-3-yl)methyl]-4H,9H-naphtho[2,3-b]furan-3-carboxamide](/img/structure/B2891390.png)


![5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol](/img/structure/B2891394.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891395.png)


![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)
![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2891403.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2891405.png)
![1-(2-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2891406.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2891408.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2891409.png)
